N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2,5-dichlorobenzamide)
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Overview
Description
2,5-DICHLORO-N~1~-[3-(4-{3-[(2,5-DICHLOROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE is a complex organic compound characterized by its multiple functional groups, including dichlorobenzoyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N~1~-[3-(4-{3-[(2,5-DICHLOROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE typically involves multiple steps:
Formation of 2,5-Dichlorobenzoyl Chloride: This is achieved by reacting 2,5-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2,5-dichlorobenzoyl chloride is then reacted with 3-(4-aminopropyl)piperazine to form the intermediate 2,5-dichlorobenzoyl-3-(4-aminopropyl)piperazine.
Final Coupling: The intermediate is further reacted with 3-(4-aminopropyl)piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N~1~-[3-(4-{3-[(2,5-DICHLOROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE undergoes several types of chemical reactions:
Substitution Reactions: The dichlorobenzoyl groups can undergo nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to yield amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
2,5-DICHLORO-N~1~-[3-(4-{3-[(2,5-DICHLOROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N~1~-[3-(4-{3-[(2,5-DICHLOROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Shares the dichlorobenzoyl group but lacks the piperazine moiety.
N-(2,5-Dichlorophenyl)piperazine: Contains the piperazine ring but differs in the substitution pattern.
Uniqueness
2,5-DICHLORO-N~1~-[3-(4-{3-[(2,5-DICHLOROBENZOYL)AMINO]PROPYL}PIPERAZINO)PROPYL]BENZAMIDE is unique due to its combination of dichlorobenzoyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H28Cl4N4O2 |
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Molecular Weight |
546.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-[4-[3-[(2,5-dichlorobenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C24H28Cl4N4O2/c25-17-3-5-21(27)19(15-17)23(33)29-7-1-9-31-11-13-32(14-12-31)10-2-8-30-24(34)20-16-18(26)4-6-22(20)28/h3-6,15-16H,1-2,7-14H2,(H,29,33)(H,30,34) |
InChI Key |
LHYXDSDSRMJDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=C2)Cl)Cl)CCCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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